molecular formula C18H12O4 B1673290 Karanjin CAS No. 521-88-0

Karanjin

Cat. No.: B1673290
CAS No.: 521-88-0
M. Wt: 292.3 g/mol
InChI Key: LKPQNZRGGNOPPU-UHFFFAOYSA-N
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Description

Karanjin is a furanoflavonoid primarily isolated from the seeds of the Millettia pinnata tree, also known as Pongamia glabra. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is known for its antioxidant, antimicrobial, antiviral, anti-ulcer, anti-colitis, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Karanjin, a furanoflavonoid primarily isolated from Millettia pinnata L., has been identified to interact with several molecular targets. These targets include the adenosine A2A receptor, α-synuclein, catechol-O-methyltransferase, monoamine oxidase B, angiotensin converting enzyme, β-site APP cleaving enzyme, glycogen synthase kinase-3, TNF-α converting enzyme, and acetylcholinesterase . These targets play significant roles in the progression of diseases such as Alzheimer’s and Parkinson’s .

Mode of Action

This compound interacts with its targets, leading to modulation of their activity. For instance, molecular docking results have shown that this compound has the potential to modulate the activity of its targets, thereby influencing the progression of Alzheimer’s and Parkinson’s diseases . Furthermore, it has been reported that this compound can restrain the proliferation of cancer cells through apoptosis, which is controlled by extrinsic pathway proteins FAS/FADD/Caspases 8/3/9 .

Biochemical Pathways

This compound affects several biochemical pathways. It has been acknowledged for its role in neuroprotection through various mechanisms of action such as modulation of the NF-kB pathway, inhibition of oxidative stress, and modulation of PI3K/Akt . Moreover, it has been found to downregulate KRAS and dependent gene expression, thereby stopping cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, elimination, and toxicity (ADME), have been studied. It has been reported that all tested flavonoids, including this compound, showed drug-like properties without violating Lipinski’s parameters . This suggests that this compound has favorable ADME properties that could impact its bioavailability.

Result of Action

The action of this compound at the molecular and cellular levels results in several effects. It has been reported to have antioxidant, antimicrobial, antiviral, anti-ulcer, anti-colitis, and anti-inflammatory properties . Additionally, it has been found to have cell-cycle inhibitory, anti-proliferative, and pro-apoptotic effects . These effects suggest the potential of this compound in healthcare applications.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the accumulation of this compound in legumes or seeds can be related to the metabolism and survival of the trees, whereby the legumes and seeds are prone to microbial infection or attack by herbivores . This suggests that the environment plays a role in the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Karanjin interacts with various biomolecules, including enzymes and proteins. For instance, it has been found to bind to bovine serum albumin (BSA) at a single site with a dissociation constant of 19.7 μM .

Cellular Effects

This compound has shown potential neuroprotective effects . It modulates molecular targets such as adenosine A2A receptor, α-synuclein, catechol-O-methyltransferase, monoamine oxidase B, angiotensin converting enzyme, β-site APP cleaving enzyme, glycogen synthase kinase-3, TNF-α converting enzyme, and acetylcholinesterase involved in disease progression .

Molecular Mechanism

The molecular mechanism of action of this compound involves modulation of various molecular targets. It has been shown to have potential against Alzheimer’s and Parkinson’s disease through modulation of these targets .

Temporal Effects in Laboratory Settings

It has been shown to have substantial health benefits in pre-clinical studies .

Dosage Effects in Animal Models

Its potential therapeutic values have been demonstrated in pre-clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to modulate the NF-kB pathway, inhibit oxidative stress, and modulate the PI3K/Akt pathway .

Transport and Distribution

It has been shown to interact with various biomolecules, suggesting that it may be transported and distributed via these interactions .

Subcellular Localization

It has been shown to modulate various molecular targets, suggesting that it may be localized to specific compartments or organelles where these targets are found .

Preparation Methods

Synthetic Routes and Reaction Conditions

Karanjin can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under acidic conditions to form the furan ring. The process typically involves the use of reagents such as sulfuric acid and methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the seeds of Millettia pinnata. The seeds are first crushed, and the oil is extracted using solvents like hexane. The oil is then subjected to chromatographic techniques to isolate this compound. This method ensures a high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Karanjin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.

    Reduction: Reducing agents such as sodium borohydride are commonly used.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Karanjin is unique among furanoflavonoids due to its diverse biological activities. Similar compounds include:

This compound stands out due to its broad spectrum of activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methoxy-2-phenylfuro[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c1-20-18-15(19)13-7-8-14-12(9-10-21-14)17(13)22-16(18)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPQNZRGGNOPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200106
Record name Karanjin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-88-0
Record name Karanjin
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Record name Karanjin
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Record name Karanjin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335755
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Record name Karanjin
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Record name 3-methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one
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Record name KARANJIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does karanjin exert its anti-cancer effects?

A1: this compound has demonstrated anti-proliferative, cell cycle inhibitory, and pro-apoptotic effects in various cancer cell lines. Research suggests several mechanisms:

  • Induction of Apoptosis: this compound can induce apoptosis via both the intrinsic and extrinsic pathways. It has been shown to upregulate pro-apoptotic proteins like BAX and p53 while downregulating anti-apoptotic proteins like Bcl-2. [, ]
  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, preventing cell division. []
  • Modulation of Signaling Pathways: this compound has been shown to interfere with signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt pathway. [, ]

Q2: Does this compound exhibit anti-inflammatory activity? If so, what is the mechanism?

A2: Yes, this compound has shown potent anti-inflammatory activity in both in vitro and in vivo models. The mechanisms include:

  • Suppression of Pro-inflammatory Cytokines: this compound effectively reduces the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6. [, ]
  • Inhibition of NF-κB Pathway: this compound suppresses the activation of NF-κB, a key transcription factor involved in inflammation. []
  • Reduction of Oxidative Stress: this compound demonstrates antioxidant activity by inhibiting nitric oxide and reactive oxygen species production, thereby reducing oxidative stress associated with inflammation. []

Q3: this compound has been investigated for its anti-diabetic potential. What are the key findings in this regard?

A3: Research indicates this compound may possess hypoglycemic properties:

  • Blood Sugar Reduction: Oral administration of this compound has demonstrated significant blood sugar reduction in both normal and alloxan-induced diabetic rats. [, ]
  • Improved Glucose Tolerance: this compound treatment has shown improvement in glucose tolerance. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H12O4, and its molecular weight is 292.29 g/mol. [, ]

Q5: Which spectroscopic techniques have been used to characterize this compound?

A5: Several spectroscopic methods have been employed for this compound characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR have been widely used to elucidate the structure of this compound. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound. [, , ]
  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound, aiding in structure confirmation. [, , ]
  • Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and has been used to study this compound's interaction with biological systems. [, ]

Q6: Are there any specific spectral features that are characteristic of this compound?

A6: Yes, this compound exhibits specific spectral signatures:

  • IR Spectroscopy: Characteristic peaks for carbonyl stretching (C=O) and aromatic C=C stretching vibrations are observed. [, , ]
  • NMR Spectroscopy: The presence of specific proton and carbon signals in the NMR spectra confirms the structure of this compound. [, , , ]
  • UV-Vis Spectroscopy: this compound displays a characteristic UV absorption profile that can be used for its identification and quantification. [, ]

Q7: What is known about the pharmacokinetics of this compound?

A7: While research on this compound's pharmacokinetics is still ongoing, some studies provide initial insights:

  • Absorption: this compound appears to be absorbed after oral administration. []

Q8: Have any studies evaluated the in vivo activity and efficacy of this compound?

A8: Yes, several animal studies have demonstrated the in vivo efficacy of this compound in various disease models:

  • Arthritis: this compound showed significant anti-arthritic activity in an adjuvant-induced arthritis model in rats, reducing inflammation, cartilage breakdown, and joint damage. []
  • Colon Cancer: this compound inhibited the development of colon carcinoma and aberrant crypt foci in a rat model of dimethylhydrazine-induced colon cancer. []
  • Colitis: this compound ameliorated colitis symptoms in a mouse model of TNBS-induced colitis. []
  • Alzheimer’s Disease: this compound exhibited promising anti-Alzheimer’s activity in mice, improving learning and memory deficits. []

Q9: What in vitro models have been used to study the biological activity of this compound?

A9: Various cell-based assays have been employed to investigate the in vitro effects of this compound:

  • Cancer Cell Lines: this compound’s anti-proliferative and pro-apoptotic effects have been studied in various cancer cell lines, including breast, cervical, and lung cancer cells. [, , ]
  • Macrophages: The anti-inflammatory effects of this compound have been examined in LPS-stimulated macrophages. []

Q10: Has this compound been evaluated in any clinical trials?

A10: To date, there are no published reports of clinical trials conducted with this compound. Further research, including clinical trials, is needed to confirm its safety and efficacy in humans.

Q11: What is known about the toxicity profile of this compound?

A11: While this compound is generally considered safe at lower doses, some studies highlight potential toxicological concerns:

  • Acute Toxicity: this compound did not show any lethal effects when administered orally to rats for 14 days at a dose of 20 mg/kg/day. []

Q12: What are the common analytical techniques used for the quantification of this compound?

A12: Several analytical methods have been developed and validated for this compound quantification, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is widely used for the quantitative analysis of this compound in various matrices. [, , , , ]
  • High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and efficient alternative to HPLC for this compound analysis. []
  • Thin Layer Chromatography (TLC): TLC is a simple and cost-effective technique used for the qualitative and semi-quantitative analysis of this compound. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitivity and selectivity of MS for this compound quantification in complex biological matrices. []

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